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molecular formula C10H9NO B8718664 6-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

6-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No. B8718664
M. Wt: 159.18 g/mol
InChI Key: QTMGRCVNYWUHTR-UHFFFAOYSA-N
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Patent
US07384947B2

Procedure details

To a stirred solution of Indan-5-ol (5.0 g, 32.3 mmol) in anhydrous dichloroethane (21.5 mL) was added, at 0° C., 1.0 M boron trichloride in dichloromethane (41.0 mL, 41.0 mmol, 1.2 eq), followed by methyl thiocyanate (2.43 mL, 35.5 mmol, 1.1 eq) and aluminum chloride (4.30 g, 2.3 mmol, 1.0 eq). The reaction mixture was stirred at room temperature for 2 d and then cooled to 0° C. To the dark brown reaction mixture was added 50% aqueous sodium hydroxide solution (100 mL) until pH=11. The resulting yellow biphasic layers were stirred at reflux for 3 h. The biphasic layers were separated, and the aqueous layer was adjusted to pH=1 with 50% aqueous hydrogen chloride solution at 0° C. The acidified aqueous mixture was extracted with ethyl acetate, and the combined organic layers were dried over sodium sulfate and concentrated at reduced pressure. Crystallization from ether-hexane afforded the cyanophenol as a white solid (3.02 g, 50.9%). 1H-NMR (DMSO-d6) δ 10.67 (s,1H), 7.36 (s, 1H), 6.84 (s,1H), 2.81 (t, J=7.5 Hz, 2H), 2.73 (t, J=7.5 Hz, 2H), 1.99 to 1.93 (m, 2H); Rf=0.23, 25% ethyl acetate-hexane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
2.43 mL
Type
reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Yield
50.9%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([OH:10])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.B(Cl)(Cl)Cl.ClCCl.CS[C:20]#[N:21].[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+]>ClC(Cl)C>[OH:10][C:6]1[CH:5]=[C:4]2[C:9]([CH2:1][CH2:2][CH2:3]2)=[CH:8][C:7]=1[C:20]#[N:21] |f:4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CCC2=CC(=CC=C12)O
Name
Quantity
21.5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
2.43 mL
Type
reactant
Smiles
CSC#N
Step Five
Name
Quantity
4.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Six
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The resulting yellow biphasic layers were stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The biphasic layers were separated
CUSTOM
Type
CUSTOM
Details
was adjusted to pH=1 with 50% aqueous hydrogen chloride solution at 0° C
EXTRACTION
Type
EXTRACTION
Details
The acidified aqueous mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
Crystallization from ether-hexane

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=C(C=C2CCCC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.02 g
YIELD: PERCENTYIELD 50.9%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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